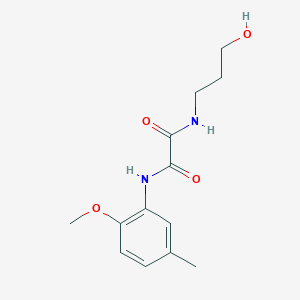
N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which can have a range of physiological effects.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea acts as a selective inhibitor of FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea increases the levels of endocannabinoids, which can have a range of physiological effects. Endocannabinoids are involved in a range of processes, including pain sensation, mood regulation, and appetite.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anxiolytic and antidepressant effects. N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea has also been investigated for its potential as an anti-addictive agent, as endocannabinoids are involved in the reward pathway of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea has several advantages as a research tool. It is a highly selective inhibitor of FAAH, and its effects can be easily measured through changes in endocannabinoid levels. However, N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea also has some limitations. It is a synthetic compound and may not accurately reflect the effects of endocannabinoids in the body. Additionally, its effects may be influenced by other factors, such as the dose and route of administration.
Orientations Futures
There are several potential directions for future research on N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea. One area of interest is its potential as an anti-addictive agent, particularly in the treatment of opioid addiction. N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea has also been investigated for its potential in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea, as well as its potential limitations as a research tool.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea is synthesized through a series of chemical reactions, starting with the reaction of 2,5-dimethylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid. This intermediate is then reacted with methylamine to form the final product, N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(2,5-dimethylphenyl)urea has been extensively studied for its potential therapeutic applications in a range of conditions, including pain, inflammation, anxiety, and depression. It has also been investigated for its potential as an anti-addictive agent, as endocannabinoids are involved in the reward pathway of the brain.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-3-4-11(2)13(7-10)18-16(19)17-12-5-6-14-15(8-12)21-9-20-14/h3-8H,9H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHMPWNTLFGCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,5-dimethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5204104.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)

![4-bromo-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5204144.png)

![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5204167.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)